molecular formula C10H17NO2S B13252793 Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate

Cat. No.: B13252793
M. Wt: 215.31 g/mol
InChI Key: IAHLXNRGRWKXQI-UHFFFAOYSA-N
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Description

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate is a bicyclic compound featuring a sulfur-containing substituent (sulfanyl group) at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold, with an acetate ester moiety. The compound’s stereochemistry (endo vs. exo configuration) and substituent positioning significantly influence its synthesis and biological activity.

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate

InChI

InChI=1S/C10H17NO2S/c1-13-10(12)6-14-9-4-7-2-3-8(5-9)11-7/h7-9,11H,2-6H2,1H3

InChI Key

IAHLXNRGRWKXQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives . The specific reaction conditions and reagents used can vary, but they often include catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety protocols for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This can lead to various biological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate. Key distinctions in their synthesis, physicochemical properties, and applications are summarized below:

Structural Analogues with Sulfanyl or Sulfonate Groups

Compound Name CAS No. Molecular Formula Key Features References
Mutilin 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-ylsulfanyl)-acetate - C28H39NO4S Higher synthesis yield (17%) vs. endo isomer; distinct NMR shifts (δ 5.15–5.37 ppm for olefinic protons). Antimicrobial activity inferred from mutilin derivatives.
Mutilin 14-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-ylsulfanyl)-acetate - C28H39NO4S Lower yield (1.5%); NMR signals at δ 5.18–5.32 ppm. Demonstrates stereochemical impact on synthetic efficiency.
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol methanesulfonate 3423-27-6 C10H19NO3S Sulfonate group enhances solubility; used as a precursor in prodrug synthesis.

Ester Variants and Positional Isomers

Compound Name CAS No. Molecular Formula Key Features References
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate 74332-85-7 C12H21NO2 Ethyl ester increases lipophilicity; potential for prolonged metabolic stability.
Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate hydrochloride 2387595-51-7 C10H17NO2·HCl Positional isomer (3-aza vs. 8-aza); hydrochloride salt improves aqueous solubility.
8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-, 3-acetate 54725-46-1 C10H17NO4 Hydroxyl groups enhance hydrophilicity; used in alkaloid synthesis.

Pharmacologically Active Derivatives

Compound Name CAS No. Molecular Formula Key Features References
Atropine (8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate) 51-55-8 C17H23NO3 Anticholinergic agent; phenylpropanoate substituent enables muscarinic receptor binding.
Neostigmine methyl sulfate 51-60-5 C13H22N2O6S Acetylcholinesterase inhibitor; quaternary ammonium group enhances bioavailability.

Key Findings and Insights

Stereochemical Influence : Exo isomers (e.g., Mutilin 14-(exo-8-methyl-...) exhibit higher synthetic yields compared to endo counterparts, likely due to reduced steric hindrance .

Ester Group Impact : Methyl esters (target compound) offer moderate lipophilicity, whereas ethyl esters (e.g., 74332-85-7) may enhance membrane permeability .

Solubility Modifications : Sulfonate (3423-27-6) and hydrochloride salts (2387595-51-7) improve aqueous solubility, critical for drug formulation .

Biological Activity

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate, a compound characterized by its unique bicyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H17_{17}NO2_2S
  • Molecular Weight : 215.31 g/mol
  • CAS Number : 1706450-97-6

The compound features an azabicyclo structure, which is known for its ability to interact with neurotransmitter systems and other biological pathways.

Research indicates that compounds with similar azabicyclo structures often exhibit interactions with opioid receptors, particularly the kappa opioid receptor (KOR). The biological activity of this compound may involve:

  • Kappa Opioid Receptor Antagonism : Studies have shown that related azabicyclo compounds can act as selective KOR antagonists, which may lead to analgesic effects without the side effects associated with mu-opioid receptor agonists .
  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Similar compounds have demonstrated the ability to inhibit NAAA, which plays a role in the degradation of endocannabinoids, thereby enhancing their anti-inflammatory effects .

Analgesic Effects

The analgesic properties of this compound are supported by its structural similarity to known pain-relieving agents. In vitro studies suggest that it may modulate pain pathways through KOR antagonism, potentially offering a new avenue for pain management without the addictive properties of traditional opioids.

Anti-inflammatory Properties

The compound's ability to inhibit NAAA suggests it could be beneficial in treating inflammatory conditions. By preserving endogenous palmitoylethanolamide (PEA), it may enhance the analgesic and anti-inflammatory effects at sites of inflammation .

Case Studies and Research Findings

  • Kappa Opioid Receptor Studies : A series of azabicyclo compounds were tested for their KOR antagonistic properties, with some showing IC50_{50} values in the low nanomolar range (e.g., 20 nM) and high selectivity ratios against other opioid receptors .
    CompoundKOR IC50_{50} (nM)μ:κ Ratioδ:κ Ratio
    Analog 6c2036415
  • NAAA Inhibition Studies : Compounds similar to this compound were evaluated for their ability to inhibit NAAA, demonstrating significant efficacy in preserving PEA levels and reducing inflammation in animal models .
    CompoundNAAA IC50_{50} (μM)Selectivity
    ARN196890.042High

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